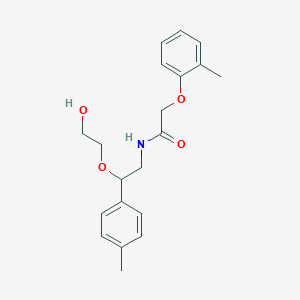

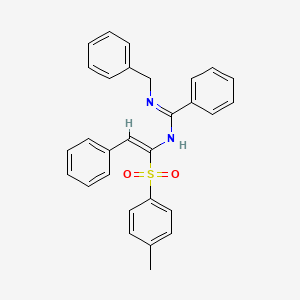

(Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-N-benzyl-N’-((Z)-2-phenyl-1-tosylvinyl)benzimidamide” is a benzimidazole derivative . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . It’s a key structural motif in drug design due to its structural similarity to purine . This important pharmacophore is commonly encountered in drugs used for the treatment of various illnesses, including cancer, infectious diseases, and hypertension . It’s also actively used in drug leads that exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot conversion of carboxylic acids via an HBTU-promoted methodology . This synthesis is high yielding and does not require isolation of the aryl-amide prior to dehydrative cyclization . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .科学的研究の応用

Enhanced Thermo-Oxidative Aging Resistance

Research on the aging resistance of materials, such as EPDM rubber, has utilized benzimidazole derivatives synergistically with other antioxidants to improve thermo-oxidative aging resistance at high temperatures. These studies suggest the utility of certain benzimidazole derivatives in enhancing the durability of materials exposed to harsh conditions (Ning et al., 2014).

Antimicrobial and Antiproliferative Agents

Benzimidazole analogues have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Such compounds, including those with a benzimidazole moiety, demonstrate promising biological activities and could serve as a basis for the development of new therapeutic agents (Tahlan et al., 2019).

Apoptosis Induction in Cancer Cells

Zinc(II) complexes containing bis-benzimidazole derivatives have been shown to induce apoptosis in cancer cells, triggering DNA damage-mediated p53 phosphorylation. This highlights the potential of benzimidazole derivatives in cancer therapy, offering a path for the development of new chemotherapeutic agents (Liu et al., 2013).

Environmental Applications

The catalytic activity of benzimidazole derivatives in environmental applications, such as the reduction of pollutants and the synthesis of green catalysts, indicates their potential in environmental protection and sustainability efforts. For example, benzimidazole-supported catalysts have been used for the efficient reduction of nitrophenol and the synthesis of benzimidazoles under green conditions (Sravanthi et al., 2019).

将来の方向性

作用機序

Target of Action

Similar compounds, often referred to as z-drugs, have been found to interact with gaba a receptors . These receptors are ligand-gated ion channels that mediate most inhibitory responses in the brain .

Mode of Action

They exert their effects by binding to and activating the benzodiazepine site of the receptor complex . Some Z-drugs can be subtype-selective, possibly providing anxiolytic effects with little to no hypnotic or amnesic effects or providing hypnotic effects with little or no anxiolytic effect .

Biochemical Pathways

Gaba a receptors, which are potential targets of this compound, play a crucial role in several biochemical pathways, particularly those involved in neurotransmission .

Pharmacokinetics

Pharmacokinetics generally involves the absorption, distribution, metabolism, and excretion (adme) of a drug . The route of administration, absorption, and volume of distribution can affect the onset of action and the duration of the drug effect .

Result of Action

Z-drugs, which this compound is similar to, are known to have sedative, hypnotic, and anxiolytic effects .

特性

IUPAC Name |

N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)/b28-21- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGKMTRAZUFPBO-HFTWOUSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2)/NC(=NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)